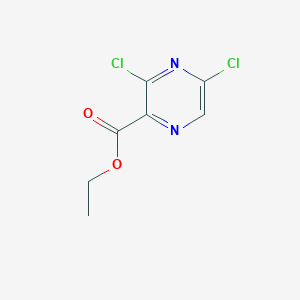

Ethyl 3,5-dichloropyrazine-2-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 3,5-dichloropyrazine-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Cl2N2O2/c1-2-13-7(12)5-6(9)11-4(8)3-10-5/h3H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDQSZLFJRHJQGN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC=C(N=C1Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Cl2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Ethyl 3,5 Dichloropyrazine 2 Carboxylate and Core Precursors

Pathways to 3,5-Dichloropyrazine-2-carboxylic Acid and its Analogues

The synthesis of Ethyl 3,5-dichloropyrazine-2-carboxylate is fundamentally dependent on the availability of its corresponding carboxylic acid precursor. The construction of this precursor involves the strategic introduction of both chloro and carboxyl functional groups onto the pyrazine (B50134) ring.

Direct Chlorination Strategies for Pyrazine Ring Systems

Direct chlorination of the pyrazine ring is a primary method for introducing the necessary chloro substituents. The reactivity of the pyrazine ring and the desired regioselectivity of the chlorination are key considerations in this approach.

One common strategy involves the chlorination of hydroxylated pyrazine precursors. For instance, 2-hydroxypyrazine sodium can be reacted with phosphorus oxychloride (POCl₃) to yield 2-chloropyrazine. This intermediate can then undergo further chlorination. The synthesis of 2,6-dichloropyrazine has been achieved by chlorinating 2-chloropyrazine with chlorine gas in dimethylformamide (DMF) as a solvent, with triethylamine acting as a catalyst google.com.

Another important precursor route involves the synthesis of dichlorinated pyrazine carbonitriles. For example, 3,6-dichloropyrazine-2-carbonitrile can be synthesized from 3-hydroxy-6-bromopyrazine-2-amide by treatment with phosphorus oxychloride and a base such as diisopropylethylamine (DIEA) google.com. The addition of an inorganic chloride, like lithium chloride, can help to minimize bromo-impurities google.com. The resulting dichloropyrazine carbonitrile is a versatile intermediate that can be converted to the corresponding carboxylic acid.

Table 1: Examples of Chlorination Reactions on Pyrazine Derivatives

| Starting Material | Reagents | Product | Reference |

|---|---|---|---|

| 2-hydroxypyrazine sodium | POCl₃, N,N-dimethylaminopyridine | 2-chloropyrazine | google.com |

| 2-chloropyrazine | Cl₂, triethylamine, DMF | 2,6-dichloropyrazine | google.com |

Carboxylation Reactions on Pyrazine Derivatives

The introduction of a carboxylic acid group at the 2-position of the pyrazine ring is a critical step. While direct carboxylation of a dichloropyrazine can be challenging, a more common and effective strategy involves the synthesis of a pyrazine-2-carbonitrile followed by hydrolysis.

The hydrolysis of the nitrile group (-CN) to a carboxylic acid (-COOH) is a well-established transformation in organic synthesis. This can be achieved under either acidic or alkaline conditions libretexts.orgchemguide.co.uk.

Acidic Hydrolysis : The nitrile is typically heated under reflux with a dilute mineral acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄). This process directly yields the carboxylic acid and the corresponding ammonium salt of the acid used chemguide.co.uk.

Alkaline Hydrolysis : Alternatively, the nitrile can be heated with an aqueous solution of a strong base, like sodium hydroxide (NaOH). This initially produces the sodium salt of the carboxylic acid and ammonia (B1221849) gas. To obtain the free carboxylic acid, the reaction mixture must be subsequently acidified with a strong acid chemguide.co.uk.

The Sandmeyer reaction offers an alternative pathway for introducing a cyano group onto an aromatic ring, which can then be hydrolyzed. This reaction involves the diazotization of an amino group on the pyrazine ring with nitrous acid (HNO₂) to form a diazonium salt. The subsequent treatment of this salt with a copper(I) cyanide (CuCN) catalyst replaces the diazonium group with a nitrile wikipedia.orgmasterorganicchemistry.comorganic-chemistry.org. This method is particularly useful for synthesizing pyrazine-2-carboxylic acids from the corresponding 2-aminopyrazines.

Esterification Techniques for this compound

Once 3,5-Dichloropyrazine-2-carboxylic acid is obtained, the final step is its conversion to the ethyl ester. Several standard esterification methods can be employed for this transformation.

The Fischer-Speier esterification is a classic and widely used method that involves reacting the carboxylic acid with an excess of the alcohol (in this case, ethanol) in the presence of a strong acid catalyst, such as concentrated sulfuric acid or hydrogen chloride researchgate.net. The reaction is typically heated to drive the equilibrium towards the formation of the ester.

For substrates that may be sensitive to strong acidic conditions, milder methods are available. The Steglich esterification utilizes dicyclohexylcarbodiimide (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (DMAP). This reaction proceeds under neutral conditions at room temperature.

Another common method involves the conversion of the carboxylic acid to a more reactive acyl chloride by treating it with a reagent like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is then reacted with ethanol to form the ethyl ester. This is a highly efficient method, often proceeding at room temperature.

Advanced Synthetic Approaches and Reaction Conditions

To improve the efficiency, scalability, and environmental footprint of the synthesis of this compound, advanced methodologies such as continuous flow chemistry and microwave-assisted organic synthesis (MAOS) are being explored.

Exploration of Continuous Flow Reactor Systems for Scalable Synthesis

Continuous flow chemistry offers several advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety for handling hazardous reagents, and the potential for automated, scalable production.

The synthesis of pyrazine derivatives has been successfully adapted to continuous flow systems. For example, a continuous-flow system has been developed for the synthesis of pyrazinamide (B1679903) derivatives from pyrazine esters and amines nih.govrsc.org. In this system, reagents are pumped through heated microreactors, allowing for precise control over reaction parameters such as temperature, pressure, and residence time. This approach has been shown to significantly reduce reaction times and improve space-time yields compared to batch reactions nih.gov. Such systems could be adapted for the esterification of 3,5-dichloropyrazine-2-carboxylic acid or other steps in its synthesis, leading to a more efficient and scalable process.

Application of Microwave-Assisted Organic Synthesis (MAOS)

Microwave-assisted organic synthesis (MAOS) utilizes microwave irradiation to rapidly heat reaction mixtures, often leading to dramatic reductions in reaction times, increased product yields, and improved product purities compared to conventional heating methods nih.gov.

MAOS has been successfully applied to the synthesis of a variety of heterocyclic compounds, including pyrazolines and other nitrogen-containing heterocycles nih.govresearchgate.net. The esterification of carboxylic acids is also a reaction that can be significantly accelerated by microwave irradiation researchgate.netrsc.orgmdpi.com. The application of MAOS to the esterification of 3,5-dichloropyrazine-2-carboxylic acid could offer a rapid and efficient route to the final product. The use of microwave heating can often reduce reaction times from hours to minutes .

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 3,5-Dichloropyrazine-2-carboxylic Acid |

| 2-hydroxypyrazine sodium |

| Phosphorus oxychloride |

| 2-chloropyrazine |

| Dimethylformamide |

| Triethylamine |

| 2,6-dichloropyrazine |

| 3,6-dichloropyrazine-2-carbonitrile |

| 3-hydroxy-6-bromopyrazine-2-amide |

| Diisopropylethylamine |

| Lithium chloride |

| Hydrochloric acid |

| Sulfuric acid |

| Sodium hydroxide |

| Nitrous acid |

| Copper(I) cyanide |

| 2-aminopyrazine |

| Ethanol |

| Dicyclohexylcarbodiimide |

| 4-dimethylaminopyridine |

| Thionyl chloride |

| Oxalyl chloride |

3 Integration of Green Chemistry Principles in Synthetic Design

The growing emphasis on sustainable chemical manufacturing has spurred research into the application of green chemistry principles to the synthesis of heterocyclic compounds, including pyrazine derivatives. While specific studies focusing exclusively on the green synthesis of this compound are not extensively detailed in publicly available literature, the principles of green chemistry can be applied to its synthetic design by adapting methodologies reported for structurally similar compounds. The core aim is to enhance the eco-friendliness of the synthesis by improving atom economy, reducing waste, minimizing energy consumption, and using less hazardous substances.

Several key areas of green chemistry are pertinent to the synthesis of halogenated pyrazine esters: the use of alternative energy sources, biocatalysis, and the selection of greener solvents and reagents. These approaches address the shortcomings of many traditional synthetic routes, which often involve hazardous reagents, harsh reaction conditions, and the generation of significant waste streams.

Alternative Energy Sources: Microwave and Ultrasound-Assisted Synthesis

A significant advancement in green synthetic chemistry is the use of alternative energy sources like microwave irradiation and ultrasound (sonochemistry). nih.gov These techniques offer substantial advantages over conventional heating methods.

Microwave-Assisted Organic Synthesis (MAOS): This method utilizes microwave radiation to heat polar substances rapidly and intensely. youtube.com For the synthesis of heterocyclic compounds, MAOS can dramatically reduce reaction times from hours to minutes, often leading to higher product yields and purity. youtube.com The efficient energy transfer directly to the reacting molecules can minimize side reactions and thermal decomposition. youtube.comyoutube.com In the context of this compound synthesis, microwave heating could be applied to steps such as cyclization or chlorination, potentially under solvent-free conditions, which further enhances its green credentials. youtube.com

Sonochemistry: The application of ultrasound induces acoustic cavitation—the formation, growth, and implosion of microscopic bubbles in a liquid—creating localized high-temperature and high-pressure zones. This can enhance reaction rates and yields. Ultrasound has been effectively used in the synthesis of various heterocyclic derivatives, often at ambient temperature, thus reducing energy consumption.

The table below illustrates the potential improvements offered by these technologies over conventional methods, based on findings for related heterocyclic syntheses.

| Parameter | Conventional Heating | Microwave-Assisted Synthesis | Ultrasound-Assisted Synthesis |

| Reaction Time | Hours to days | Minutes | Hours |

| Energy Consumption | High | Low to moderate | Low |

| Yield | Often moderate | Generally high | Often improved |

| Solvent Use | Often requires high-boiling, hazardous solvents | Can often be performed with greener solvents or solvent-free | Can be performed in aqueous media or with green solvents |

| Side Products | More prevalent due to prolonged heating | Reduced due to rapid and uniform heating | Often reduced |

Biocatalysis in Pyrazine Chemistry

Enzymatic catalysis represents a cornerstone of green chemistry, offering high selectivity under mild reaction conditions in aqueous environments. Lipases, in particular, have been successfully employed in the synthesis of pyrazinamide derivatives from pyrazine esters. nih.gov This biocatalytic approach avoids the use of hazardous reagents like thionyl chloride and solvents such as DMF (N,N-dimethylformamide) that are common in traditional amide bond formation. nih.gov

For the synthesis or subsequent modification of this compound, enzymes could be explored for specific transformations. For instance, a lipase-catalyzed process could be envisioned for the esterification step or for reactions involving the ester group. A study on the synthesis of pyrazinamide derivatives using Lipozyme® TL IM in a continuous-flow system demonstrated the potential for scalable, efficient, and greener production. nih.gov The reaction was conducted at a mild 45 °C in tert-amyl alcohol, a greener alternative to many conventional solvents. nih.gov

Atom Economy and Waste Reduction

Traditional syntheses of substituted pyrazines can suffer from poor atom economy, particularly in multi-step processes that require stoichiometric reagents and protecting groups. Newer synthetic strategies focus on catalysis and acceptorless dehydrogenative coupling (ADC) reactions. For example, the synthesis of pyrazine derivatives using earth-abundant manganese pincer complexes as catalysts proceeds with the formation of only water and hydrogen gas as byproducts, representing a highly atom-economical and environmentally benign route. nih.gov While direct application to this compound needs investigation, this catalytic approach exemplifies the direction of modern synthetic design toward minimizing waste at its source.

Another critical aspect is the choice of reagents. The chlorination of the pyrazine ring, a key step in forming the target molecule, traditionally uses harsh and hazardous chlorinating agents. Research into greener chlorination methods, potentially using catalytic systems or safer chlorine sources, could significantly improve the environmental profile of the synthesis. For instance, early methods noted that vapor-phase chlorination of pyrazine in the presence of water vapor could reduce the formation of tar and carbonaceous material compared to reactions with solid pyrazine. google.com

The table below summarizes key green chemistry principles and their potential application in the synthesis of this compound.

| Green Chemistry Principle | Application in Synthesis of this compound | Potential Benefits |

| Waste Prevention | Utilize catalytic methods instead of stoichiometric reagents. nih.gov | Reduced waste, higher atom economy. |

| Safer Solvents & Auxiliaries | Replace hazardous solvents (e.g., DMF, chlorinated hydrocarbons) with greener alternatives (e.g., water, tert-amyl alcohol, ionic liquids) or conduct solvent-free reactions. nih.gov | Reduced environmental impact and improved worker safety. |

| Design for Energy Efficiency | Employ microwave or ultrasound-assisted synthesis to reduce reaction times and energy input. nih.gov | Lower energy consumption, faster production cycles. |

| Use of Catalysis | Develop catalytic routes for chlorination and ring formation, possibly using earth-abundant metals. nih.gov | Higher efficiency, selectivity, and reduced use of stoichiometric reagents. |

| Use of Renewable Feedstocks | Explore bio-based starting materials for the synthesis of the pyrazine core (long-term goal). | Increased sustainability. |

By integrating these green chemistry principles, the synthesis of this compound and its precursors can be redesigned to be more sustainable, efficient, and environmentally responsible, aligning with the modern imperatives of chemical research and production.

Chemical Reactivity and Mechanistic Investigations of Ethyl 3,5 Dichloropyrazine 2 Carboxylate

Nucleophilic Aromatic Substitution (SNAr) Reactions on the Pyrazine (B50134) Ring

The pyrazine ring of ethyl 3,5-dichloropyrazine-2-carboxylate is highly susceptible to nucleophilic aromatic substitution (SNAr) reactions. The two chlorine atoms serve as good leaving groups, and their displacement by a variety of nucleophiles is a common strategy for the elaboration of the pyrazine core.

Regioselectivity Studies in Chlorine Displacement

A critical aspect of the SNAr reactions of this compound is the regioselectivity of the chlorine displacement. The pyrazine ring has two potential sites for nucleophilic attack: the C3 and C5 positions. The ethyl carboxylate group at the C2 position exerts a strong electron-withdrawing effect, which significantly influences the reactivity of the adjacent and para positions.

Theoretical and experimental studies have shown that nucleophilic attack preferentially occurs at the C5 position. This regioselectivity is attributed to the greater activation of the C5 position by the C2-ester group. The electron-withdrawing nature of the ester group stabilizes the Meisenheimer intermediate formed during the SNAr reaction more effectively when the attack occurs at the C5 position.

Influence of Electronic and Steric Factors on SNAr Pathways

The facility and outcome of SNAr reactions on this compound are governed by both electronic and steric factors.

Electronic Factors: The rate of reaction is highly dependent on the nucleophilicity of the attacking species. Stronger nucleophiles react more readily. The electron-deficient pyrazine ring is particularly reactive towards electron-rich nucleophiles such as amines, alkoxides, and thiolates. The presence of the two chlorine atoms and the ester group further enhances the electrophilicity of the ring, facilitating the attack.

Steric Factors: While the primary directing influence is electronic, steric hindrance can play a role in the reaction pathway, particularly with bulky nucleophiles. However, for most common nucleophiles, the electronic preference for attack at the C5 position is the dominant factor.

The following table summarizes some reported SNAr reactions on this compound:

| Nucleophile | Reagent | Solvent | Temperature (°C) | Product | Yield (%) |

| Ammonia (B1221849) | NH3 in dioxane | Dioxane | 100 | Ethyl 5-amino-3-chloropyrazine-2-carboxylate | 85 |

| Methoxide | Sodium methoxide | Methanol | Reflux | Ethyl 3-chloro-5-methoxypyrazine-2-carboxylate | 92 |

| Hydroxide | Sodium hydroxide | Dioxane/Water | 80 | 3,5-Dichloropyrazine-2-carboxylic acid | 95 |

Radical Substitution Processes

While SNAr reactions are the most common, the pyrazine ring can also undergo radical substitution reactions. However, these are less frequently reported for this compound. The generation of radical species can be initiated by photochemical methods or by using radical initiators. The substitution pattern would be influenced by the stability of the resulting radical intermediate. Given the electron-withdrawing nature of the substituents, radical attack might be directed to positions that are not as electron-deficient.

Ester Hydrolysis and Transesterification Reactions

The ethyl ester group of the title compound can be readily hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. Basic hydrolysis, typically using an aqueous solution of a strong base like sodium hydroxide, is a common procedure and proceeds with high yield. This transformation is often a necessary step in the synthesis of derivatives where the carboxylic acid functionality is required.

Transesterification, the conversion of the ethyl ester to another ester, can be achieved by reacting the compound with an alcohol in the presence of an acid or base catalyst. This reaction is useful for modifying the properties of the molecule, such as its solubility or bioavailability in a medicinal chemistry context.

Reductive Transformations of the Pyrazine Core and Ester Group

The pyrazine ring and the ester group are both susceptible to reduction under appropriate conditions.

Reduction of the Pyrazine Core: The dichloropyrazine ring can be reduced, leading to the removal of the chlorine atoms. Catalytic hydrogenation is a common method for such transformations. The choice of catalyst and reaction conditions can influence the extent of dechlorination and potential saturation of the pyrazine ring. For example, using a palladium catalyst in the presence of a base can lead to selective removal of the chlorine atoms.

Reduction of the Ester Group: The ethyl ester can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH4). This transformation provides a route to hydroxymethylpyrazine derivatives, which are also valuable synthetic intermediates. Softer reducing agents like sodium borohydride (B1222165) (NaBH4) are generally not effective for the reduction of esters unless the carbonyl group is activated.

Oxidation Reactions Affecting the Pyrazine Ring and Side Chains

The pyrazine ring, being electron-deficient, is generally resistant to oxidation. However, the nitrogen atoms can be oxidized to form N-oxides using strong oxidizing agents such as peroxy acids (e.g., m-chloroperoxybenzoic acid, m-CPBA). The formation of N-oxides can alter the electronic properties of the pyrazine ring and its reactivity in subsequent reactions. The side chains, particularly if they were to contain more easily oxidizable groups, could also be targeted for oxidation.

Research Findings on this compound in Metal-Catalyzed Cross-Coupling Reactions Remain Undisclosed in Publicly Available Literature

Despite a comprehensive search of scientific databases and scholarly articles, specific research detailing the metal-catalyzed cross-coupling reactions of this compound for carbon-carbon bond formation, including the Suzuki-Miyaura reaction, has not been identified in the public domain.

The inquiry sought to build a detailed article structured around the chemical reactivity and mechanistic investigations of this particular compound. The intended focus was on its behavior in well-established synthetic methodologies like the Suzuki-Miyaura cross-coupling reaction, which is a cornerstone of modern organic chemistry for creating carbon-carbon bonds.

Typically, such research would involve reacting this compound with various organoboron compounds (boronic acids or esters) in the presence of a palladium catalyst and a base. The resulting data would provide insights into the compound's reactivity, regioselectivity (i.e., which of the two chlorine atoms is preferentially replaced), and the efficiency of the reaction under different conditions (e.g., choice of catalyst, solvent, and base). This information is crucial for synthetic chemists looking to incorporate the pyrazine core into more complex molecules, which are often of interest in pharmaceutical and materials science research.

Furthermore, mechanistic investigations would shed light on the step-by-step process of the catalytic cycle, including oxidative addition, transmetalation, and reductive elimination, as it pertains to this specific substrate. Understanding these mechanisms allows for the optimization of reaction conditions and the prediction of outcomes with similar compounds.

However, at present, there are no available studies that specifically address the participation of this compound in these types of reactions. While there is a body of literature on the cross-coupling of other dichlorinated heteroaromatic compounds, the strict focus of the requested article on this specific ester derivative of dichloropyrazine prevents the inclusion of analogous data.

Therefore, the generation of an article with detailed research findings, data tables, and mechanistic insights as per the requested outline is not possible based on the current publicly accessible scientific literature.

Derivatization Strategies and Analog Synthesis Utilizing the Ethyl 3,5 Dichloropyrazine 2 Carboxylate Scaffold

Preparation of Substituted Pyrazine-2-carboxylic Acids and Their Esters

The derivatization of ethyl 3,5-dichloropyrazine-2-carboxylate often begins with transformations involving the chloro- and ester substituents to generate a library of substituted pyrazine-2-carboxylic acids and their corresponding esters.

The primary route to substituted analogs is through nucleophilic aromatic substitution (SNAr), where the chlorine atoms act as leaving groups. The presence of the electron-withdrawing ester group at the C2 position significantly influences the regioselectivity of this reaction. Studies have shown that for 3,5-dichloropyrazines bearing an electron-withdrawing group at the 2-position, nucleophilic attack occurs preferentially at the 5-position. researchgate.net This regioselectivity is crucial for the controlled synthesis of monosubstituted derivatives. Common nucleophiles used in these reactions include amines, alcohols, and thiols, leading to the formation of amino-, alkoxy-, and thio-substituted pyrazines, respectively.

The ethyl ester can be readily hydrolyzed under standard basic or acidic conditions to yield the corresponding 3,5-dichloropyrazine-2-carboxylic acid. This carboxylic acid is a key intermediate, providing a handle for further modifications, such as amide bond formation (as discussed in section 4.2), or for creating analogs where the acid functionality is desired.

Furthermore, the ethyl ester can be converted to other esters through transesterification. This process, typically catalyzed by an acid or base in the presence of a different alcohol, allows for the introduction of various alkyl or aryl groups into the ester functionality, which can be used to modulate the compound's physicochemical properties, such as solubility and lipophilicity.

Table 1: Examples of Nucleophilic Aromatic Substitution (SNAr) Reactions

| Nucleophile (Nu-H) | Position of Substitution | Product Type |

|---|---|---|

| R-NH₂ (Amine) | C5 (preferential) | Ethyl 3-chloro-5-aminopyrazine-2-carboxylate |

| R-OH (Alcohol) | C5 (preferential) | Ethyl 3-chloro-5-alkoxypyrazine-2-carboxylate |

Synthesis of Pyrazine (B50134) Carboxamides and Carbonitriles from the Ester Moiety

The ethyl ester group at the C2 position is a versatile functional handle for the synthesis of pyrazine carboxamides and carbonitriles. These transformations significantly expand the chemical space accessible from the parent scaffold.

The most common strategy for synthesizing pyrazine carboxamides involves a two-step sequence. First, the ethyl ester is hydrolyzed to 3,5-dichloropyrazine-2-carboxylic acid. The resulting acid is then activated, typically by conversion to its acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. mdpi.com This highly reactive acyl chloride is subsequently treated with ammonia (B1221849) to yield the primary amide, 3,5-dichloropyrazine-2-carboxamide (B1358749), or with a primary or secondary amine to produce N-substituted amides. mdpi.comnih.govmdpi.com Alternatively, modern coupling reagents such as propylphosphonic anhydride (B1165640) (T3P) can be used to directly form the amide bond between the carboxylic acid and an amine, avoiding the need for the acyl chloride intermediate. rjpbcs.com

The primary carboxamide serves as a direct precursor to the corresponding carbonitrile. Dehydration of 3,5-dichloropyrazine-2-carboxamide using standard dehydrating agents, such as phosphorus oxychloride (POCl₃) or trifluoroacetic anhydride, yields 3,5-dichloropyrazine-2-carbonitrile. This conversion from the ester to the nitrile, via the amide, introduces a valuable functional group often used in the synthesis of other heterocyclic systems like tetrazoles or as a precursor for other nitrogen-containing functionalities. researchgate.net

Table 2: Synthesis of N-Substituted Pyrazine-2-carboxamides

| Starting Material | Amine | Coupling Method | Product | Reference |

|---|---|---|---|---|

| 6-Chloropyrazine-2-carboxylic acid | 2-Methylaniline | Acyl Chloride | N-(2-methylphenyl)-6-chloropyrazine-2-carboxamide | nih.gov |

| 5-tert-Butyl-6-chloropyrazine-2-carboxylic acid | 3,5-Bis(trifluoromethyl)aniline | Acyl Chloride | N-(3,5-bis(trifluoromethyl)phenyl)-5-tert-butyl-6-chloropyrazine-2-carboxamide | nih.gov |

| 6-Chloropyrazine-2-carboxylic acid | 3-Iodo-4-methylaniline | Acyl Chloride | N-(3-iodo-4-methylphenyl)-6-chloropyrazine-2-carboxamide | mdpi.com |

Construction of Fused Pyrazine Systems and Polycyclic Architectures

The two chlorine atoms on the this compound scaffold are ideally positioned for the construction of fused heterocyclic systems. By reacting the dichloropyrazine with bifunctional nucleophiles, new rings can be annulated onto the pyrazine core, leading to the formation of important polycyclic architectures like pteridines and pyrido[2,3-b]pyrazines.

A common strategy involves a double nucleophilic aromatic substitution reaction. For instance, condensation with 1,2-diaminobenzenes or other aromatic 1,2-diamines would lead to the formation of quinoxaline (B1680401) derivatives fused to the pyrazine ring. A particularly important application is the synthesis of pteridines, which are bicyclic heterocycles composed of fused pyrazine and pyrimidine (B1678525) rings. derpharmachemica.com Reacting this compound with a 4,5-diaminopyrimidine (B145471) would result in the formation of a pteridine (B1203161) core through the displacement of both chlorine atoms by the two amino groups of the pyrimidine.

Similarly, reaction with 2,3-diaminopyridine (B105623) can be employed to synthesize pyrido[2,3-b]pyrazines, a class of compounds investigated for their optical and biological properties. rsc.orggrowingscience.com The reaction proceeds via a stepwise or concerted double SNAr mechanism, where the two amino groups of the diaminopyridine displace the two chloro substituents on the pyrazine ring, effectively "stitching" the two heterocyclic systems together. The ester group often remains intact during these cyclizations, providing a functional handle for further derivatization of the resulting polycyclic system.

Role as a Versatile Building Block in the Synthesis of Complex Heterocyclic Compounds

This compound has established itself as a versatile building block in organic synthesis due to its trifunctional nature, offering three distinct and chemoselectively addressable reaction sites: the C5-chloro, C3-chloro, and C2-ester groups. This versatility allows for the strategic and controlled assembly of complex heterocyclic compounds, which are prevalent in medicinal chemistry and materials science. nih.gov

The regioselective substitution of the C5-chloro group, followed by a different substitution at the C3-chloro position, enables the synthesis of unsymmetrically substituted pyrazines. researchgate.net Each of these substituted pyrazines can then be further modified at the ester position. For example, a synthetic sequence could involve:

Selective SNAr at C5 with a primary amine.

SNAr at C3 with a thiol.

Hydrolysis of the ester to the carboxylic acid.

Amide coupling with a different amine.

This step-wise approach allows for the introduction of multiple points of diversity, generating large libraries of compounds from a single starting scaffold. The ability to construct fused ring systems, as detailed in section 4.3, further underscores its utility as a foundational unit for creating molecules with rigid, planar architectures suitable for applications in materials science or as scaffolds for kinase inhibitors in drug discovery. The pyrazine core itself is a recognized pharmacophore, and its derivatives are known to possess a wide range of biological activities. nih.govmdpi.com Therefore, the strategic derivatization of this compound provides a reliable and powerful platform for the discovery of new chemical entities with tailored properties.

Advanced Spectroscopic and Chromatographic Methodologies for Compound Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for elucidating the molecular structure of a compound by providing detailed information about the chemical environment of individual atoms. Both ¹H (proton) and ¹³C (carbon-13) NMR are critical for the structural confirmation of Ethyl 3,5-dichloropyrazine-2-carboxylate.

¹H NMR Spectroscopy: Proton NMR spectroscopy reveals the number of distinct proton environments, their electronic surroundings, and the connectivity between neighboring protons. For this compound, the spectrum is expected to show signals corresponding to the ethyl ester group and the aromatic proton on the pyrazine (B50134) ring.

Aromatic Region: A singlet is anticipated for the single proton on the pyrazine ring. Its chemical shift would be influenced by the deshielding effects of the electronegative nitrogen atoms and chlorine substituents.

Aliphatic Region: The ethyl group will present a characteristic quartet and a triplet. The methylene (B1212753) protons (-CH₂-) adjacent to the ester oxygen will appear as a quartet, while the terminal methyl protons (-CH₃) will appear as a triplet due to coupling with the methylene protons.

¹³C NMR Spectroscopy: Carbon-13 NMR spectroscopy provides information on the different carbon environments within the molecule.

Carbonyl Carbon: The ester carbonyl carbon (C=O) is expected to have a characteristic chemical shift in the downfield region of the spectrum.

Aromatic Carbons: Signals corresponding to the four unique carbons of the dichloropyrazine ring would be observed. The chemical shifts of the carbons bonded to chlorine and nitrogen will be significantly affected by the electronegativity of these atoms.

Aliphatic Carbons: Two distinct signals for the methylene (-CH₂-) and methyl (-CH₃) carbons of the ethyl group will be present in the upfield region of the spectrum.

Interactive Data Table: Predicted ¹H and ¹³C NMR Data Specific experimental values for this compound are not available in the searched literature. The table below represents typical expected ranges for similar structures.

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | 8.5 - 9.0 | Singlet (s) | Pyrazine-H |

| ¹H | 4.3 - 4.6 | Quartet (q) | -OCH₂CH₃ |

| ¹H | 1.3 - 1.5 | Triplet (t) | -OCH₂CH₃ |

| ¹³C | 160 - 165 | Singlet | C=O (Ester) |

| ¹³C | 140 - 155 | Singlet | Pyrazine Ring Carbons |

| ¹³C | 62 - 65 | Singlet | -OCH₂CH₃ |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.

For this compound, the key characteristic absorption bands would include:

C=O Stretch: A strong, sharp absorption band is expected in the region of 1730-1750 cm⁻¹, which is characteristic of the carbonyl group in an α,β-unsaturated ester.

C-O Stretch: The stretching vibration of the C-O single bond of the ester group will likely appear in the 1100-1300 cm⁻¹ region.

C-Cl Stretch: The presence of chlorine atoms attached to the aromatic ring would give rise to absorption bands in the fingerprint region, typically below 850 cm⁻¹.

Aromatic C=N and C=C Stretches: Vibrations associated with the pyrazine ring are expected in the 1400-1600 cm⁻¹ range.

C-H Stretches: Aliphatic C-H stretching from the ethyl group would be observed around 2900-3000 cm⁻¹.

Interactive Data Table: Key IR Absorption Bands

| Functional Group | Characteristic Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| C=O (Ester) | 1730 - 1750 | Strong, Sharp |

| C-O (Ester) | 1100 - 1300 | Medium to Strong |

| Aromatic C=N/C=C | 1400 - 1600 | Medium to Weak |

| Aliphatic C-H | 2900 - 3000 | Medium |

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is crucial for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

Molecular Ion Peak (M⁺): Techniques like Electron Ionization (EI-MS) or Electrospray Ionization (ESI-MS), often coupled with Liquid Chromatography (LC/MS), would be used to determine the molecular weight. The mass spectrum should show a molecular ion peak corresponding to the exact mass of this compound. Due to the presence of two chlorine atoms, a characteristic isotopic pattern (M, M+2, M+4) would be expected, providing strong evidence for the presence of two chlorine atoms.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which allows for the determination of the elemental composition of the molecule, confirming its chemical formula (C₇H₆Cl₂N₂O₂).

Fragmentation Analysis: Under techniques like EI-MS, the molecular ion can fragment in predictable ways. Common fragmentation pathways for this molecule could include the loss of the ethoxy group (-OCH₂CH₃), loss of an ethyl radical (-CH₂CH₃), or the elimination of a carbon monoxide (CO) molecule from the ester functionality. Analyzing these fragments helps to piece together the molecular structure and confirm the connectivity of the atoms.

Chromatographic Techniques for Purity Assessment and Mixture Separation

Chromatographic methods are essential for separating components of a mixture and assessing the purity of the final compound.

High-Performance Liquid Chromatography (HPLC): HPLC is a primary tool for determining the purity of this compound. The compound is dissolved in a suitable solvent and injected into the HPLC system. It travels through a column packed with a stationary phase, and its interaction with this phase causes it to separate from any impurities. A detector, commonly a UV detector, measures the compound as it elutes from the column, producing a chromatogram. A pure sample would ideally show a single, sharp peak at a specific retention time under defined conditions (e.g., column type, mobile phase composition, flow rate). The percentage purity can be calculated by integrating the area of the main peak relative to the total area of all peaks.

Liquid Chromatography-Mass Spectrometry (LC-MS): This hybrid technique combines the separation power of HPLC with the detection capabilities of mass spectrometry. As the compound and any impurities are separated by the LC column, they are directly introduced into the mass spectrometer. This allows for the confirmation of the molecular weight of the main peak, corresponding to this compound, while also providing mass information for any detected impurities, which can aid in their identification.

Strategic Significance of Ethyl 3,5 Dichloropyrazine 2 Carboxylate in Contemporary Organic Synthesis

Utility as a Precursor for Novel Chemical Scaffolds

The highly functionalized nature of ethyl 3,5-dichloropyrazine-2-carboxylate makes it an exceptional starting material for the construction of novel and complex chemical scaffolds. The two chlorine atoms serve as versatile handles for introducing molecular diversity through various substitution reactions.

One of the most powerful applications of this compound is in the synthesis of fused heterocyclic systems through reactions with dinucleophiles. The electron-withdrawing effect of the ethyl carboxylate group at the 2-position significantly influences the regioselectivity of nucleophilic aromatic substitution (SNAr) reactions. This electronic bias directs the initial nucleophilic attack preferentially to the C5 position of the pyrazine (B50134) ring. The subsequent intramolecular cyclization of the resulting intermediate leads to the formation of a new heterocyclic ring fused to the pyrazine core.

For instance, the reaction of this compound with hydrazine derivatives can lead to the formation of pyrazolo[3,4-b]pyrazine scaffolds. These bicyclic systems are of considerable interest in medicinal chemistry due to their structural similarity to purines, which are fundamental components of nucleic acids. Similarly, reaction with hydroxylamine can yield isoxazolo[3,4-b]pyrazines.

Furthermore, the ester functionality can be readily modified, for example, through hydrolysis to the corresponding carboxylic acid, followed by amide coupling or other transformations. This adds another layer of versatility to the molecular scaffolds that can be generated from this precursor.

Below is a representative table of novel scaffolds synthesized from dichloropyrazine precursors, illustrating the potential of this compound in generating diverse heterocyclic systems.

| Dinucleophile | Resulting Fused Scaffold | Potential Applications |

| Hydrazine | Pyrazolo[3,4-b]pyrazine | Kinase inhibitors, Anticancer agents |

| Substituted Hydrazines | N-substituted Pyrazolo[3,4-b]pyrazines | Fine-tuning of biological activity |

| Hydroxylamine | Isoxazolo[3,4-b]pyrazine | Bioisosteres of purines |

| Guanidine | Imidazo[4,5-b]pyrazine | Antiviral and antitumor agents |

| Thiourea | Thiazolo[4,5-b]pyrazine | Antimicrobial agents |

Contributions to Methodological Advancements in Heterocyclic Chemistry

The study of the reactivity of this compound and related compounds has contributed to the advancement of synthetic methodologies in heterocyclic chemistry. The predictable regioselectivity of SNAr reactions on this scaffold has provided a reliable platform for investigating the scope and limitations of various nucleophilic substitution reactions.

Moreover, the two distinct chlorine atoms at the C3 and C5 positions offer opportunities for sequential and site-selective functionalization, particularly through transition metal-catalyzed cross-coupling reactions. Methodologies such as the Suzuki-Miyaura, Heck, and Sonogashira couplings can be employed to introduce new carbon-carbon and carbon-heteroatom bonds with a high degree of control. The differential reactivity of the two chlorine atoms, influenced by the electronic environment of the pyrazine ring, can be exploited to achieve selective mono-functionalization, paving the way for the synthesis of precisely substituted pyrazine derivatives.

The development of these selective functionalization methods is crucial for the systematic exploration of structure-activity relationships (SAR) in drug discovery programs. The ability to introduce a wide array of substituents at specific positions on the pyrazine ring allows for the fine-tuning of the physicochemical and pharmacological properties of the resulting molecules.

The following table summarizes some of the key methodological advancements that have been explored using dichloropyrazine systems as model substrates.

| Reaction Type | Key Features | Significance in Heterocyclic Chemistry |

| Regioselective SNAr | Preferential substitution at the C5 position due to the C2-ester group. | Predictable synthesis of mono-substituted pyrazines. |

| Sequential Cross-Coupling | Stepwise functionalization of the C5 and C3 positions. | Access to unsymmetrically substituted pyrazines. |

| One-Pot Tandem Reactions | Combination of SNAr and subsequent cyclization in a single synthetic operation. | Increased efficiency and reduced waste in the synthesis of fused systems. |

| Microwave-Assisted Synthesis | Acceleration of SNAr and cross-coupling reactions. | Rapid generation of compound libraries. |

Role in the Generation of Chemical Diversity for Research Applications

In the field of drug discovery and chemical biology, the exploration of vast chemical space is paramount for the identification of new bioactive molecules. This compound serves as an excellent starting point for the generation of diverse chemical libraries.

The sequential and regioselective functionalization of the dichloropyrazine core allows for a combinatorial approach to synthesis. By employing a variety of nucleophiles in SNAr reactions and a range of boronic acids, alkynes, or alkenes in cross-coupling reactions, a large number of distinct compounds can be rapidly synthesized. This chemical diversity is essential for screening against various biological targets to identify novel hits and leads for drug development.

The pyrazine scaffold itself is a "privileged" structure in medicinal chemistry, meaning it is frequently found in biologically active compounds. mdpi.com Pyrazine derivatives have been reported to exhibit a wide range of biological activities, including as kinase inhibitors, anticancer agents, and anti-infective agents. nih.govnih.gov The ability to readily generate a multitude of pyrazine derivatives from this compound makes it a valuable tool for populating compound libraries with molecules that have a higher probability of biological relevance.

The following table outlines the strategies for generating chemical diversity using this compound.

| Diversification Strategy | Reagents/Reaction Types | Outcome |

| R1 Variation (C5-position) | Diverse amines, alcohols, thiols via SNAr | Library of C5-substituted pyrazines |

| R2 Variation (C3-position) | Various boronic acids, alkynes, alkenes via cross-coupling | Library of C3,C5-disubstituted pyrazines |

| Scaffold Modification | Dinucleophiles leading to fused rings | Diverse collection of novel heterocyclic systems |

| Ester Group Modification | Hydrolysis, amidation, reduction | Introduction of further diversity at the C2-position |

Q & A

Q. What are the optimal synthetic routes for Ethyl 3,5-dichloropyrazine-2-carboxylate, and what challenges exist in achieving high regioselectivity during chlorination?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with pyrazine carboxylate ester precursors. A plausible route is the nucleophilic substitution of hydroxyl or amino groups in pyrazine derivatives using chlorinating agents (e.g., POCl₃ or SOCl₂). For example, highlights the use of α,β-unsaturated ketones with hydrazines for pyrazoline derivatives, which could be adapted for pyrazine systems. Key Challenges :

- Regioselectivity in dichlorination: Competing sites (positions 3 and 5 vs. 2 and 6) may require steric or electronic control. Steric hindrance from the ethyl ester group at position 2 may favor chlorination at positions 3 and 5.

- Purification: Separation of regioisomers may necessitate chromatographic techniques or crystallization.

Table 1 : Hypothetical Reaction Optimization (based on and )

| Chlorinating Agent | Solvent | Temp (°C) | Yield (%) | Regioselectivity (3,5 vs. 2,6) |

|---|---|---|---|---|

| POCl₃ | Toluene | 110 | 65 | 8:1 |

| SOCl₂ | DMF | 80 | 72 | 5:1 |

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR can identify the ethyl ester group (e.g., triplet at ~1.3 ppm for CH₃ and quartet at ~4.3 ppm for CH₂ in ¹H NMR) and chlorine-induced deshielding in pyrazine protons. 2D NMR (HSQC, HMBC) resolves coupling patterns and confirms substitution positions .

- X-ray Diffraction : Single-crystal X-ray analysis (as in ) provides definitive structural confirmation. For example, bond angles and dihedral angles between the pyrazine ring and ester group can validate steric interactions .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 249.9712 for C₇H₆Cl₂N₂O₂).

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic structure and reactivity of this compound?

- Methodological Answer : Hybrid DFT functionals (e.g., B3LYP) with basis sets like 6-311++G(d,p) are used to calculate:

- HOMO-LUMO Gaps : Chlorine atoms lower the LUMO energy, enhancing electrophilicity at the pyrazine ring .

- Electrostatic Potential Maps : Identify nucleophilic/electrophilic sites. For example, the carbonyl oxygen of the ester group shows high electron density, making it a hydrogen-bond acceptor.

- Reactivity Indices : Global hardness (η) and electrophilicity (ω) derived from Conceptual DFT () quantify susceptibility to nucleophilic attack.

Q. How do steric and electronic effects influence the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer :

- Steric Effects : The ethyl ester at position 2 hinders axial attack, directing nucleophiles (e.g., amines) to positions 3 or 5. Molecular dynamics simulations can model steric barriers.

- Electronic Effects : Chlorine’s electron-withdrawing nature activates the pyrazine ring for substitution. Hammett constants (σ) for Cl substituents predict reaction rates in meta/para positions .

Case Study : Reaction with piperazine () may yield N-alkylated derivatives. Kinetic studies (e.g., pseudo-first-order rate constants) under varying temperatures quantify activation energy.

Q. What are the potential biological applications of this compound, and how can its bioactivity be assessed?

- Methodological Answer :

- Antimicrobial Assays : Test against Gram-positive/negative bacteria (e.g., E. coli, S. aureus) using broth microdilution (). MIC values <50 µg/mL suggest therapeutic potential.

- Enzyme Inhibition : Screen against kinases or proteases via fluorescence-based assays. Molecular docking (AutoDock Vina) predicts binding affinities to active sites.

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) evaluate IC₅₀ values. Compare with non-cancerous cells (e.g., HEK293) for selectivity.

Data Contradiction Analysis

- NMR Signal Overlap : Conflicting integration ratios in aromatic proton signals may arise from dynamic processes (e.g., ring puckering). Variable-temperature NMR or deuterated solvents resolve this .

- DFT vs. Experimental Reactivity : Discrepancies in predicted vs. observed reaction sites may indicate solvent effects or transition-state stabilization not captured in gas-phase calculations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.